molecular formula C15H10F6N2O B13881827 N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide

Cat. No.: B13881827
M. Wt: 348.24 g/mol
InChI Key: PSLVAYFFXJTORX-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide is a synthetic organic compound characterized by the presence of an aminophenyl group and two trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide typically involves the reaction of 4-aminobenzoic acid with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-benzamide: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    3,5-Bis-trifluoromethyl-benzamide: Lacks the aminophenyl group, affecting its biological activity.

    4-Amino-N-(4-aminophenyl)benzamide: Contains an additional amino group, which can influence its reactivity and applications.

Uniqueness

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide is unique due to the presence of both the aminophenyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10F6N2O

Molecular Weight

348.24 g/mol

IUPAC Name

N-(4-aminophenyl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C15H10F6N2O/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)13(24)23-12-3-1-11(22)2-4-12/h1-7H,22H2,(H,23,24)

InChI Key

PSLVAYFFXJTORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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